Benzyl 3-phenylpiperazine-1-carboxylate
Overview
Description
Scientific Research Applications
Photocarboxylation in Synthesis
Photocarboxylation of benzylic C–H bonds with CO2, a challenging transformation, has been reported using a visible-light-mediated process. This method carboxylates benzylic C–H bonds into 2-arylpropionic acids under metal-free conditions. Notably, this process has been successfully used for synthesizing several drugs, demonstrating its utility in pharmaceutical synthesis (Meng et al., 2019).
Nickel-Catalyzed Carboxylation
The Ni-catalyzed carboxylation of benzyl halides with CO2 under mild conditions, like atmospheric CO2 pressure, represents a user-friendly and operationally simple method for assembling phenylacetic acids. This technique does not require well-defined and sensitive organometallic reagents, which makes it advantageous for practical applications (León et al., 2013).
Radiopharmaceutical Applications
Benzyl 3-phenylpiperazine-1-carboxylate derivatives have been studied for their potential in adrenal and myocardial imaging. The benzene portion of the molecule facilitates direct electrophilic radioiodination under mild conditions. This process results in compounds with high uptake in both the heart and adrenals, suggesting their potential use in medical imaging (Hanson, 1982).
Electrocatalytic Carboxylation in Ionic Liquids
Studies on the electrocarboxylation of benzyl chloride in CO2-saturated ionic liquids have shown significant electrocatalytic effects, with silver electrodes enhancing the reduction of benzyl chloride. This method yielded phenylacetic acid with high efficiency, highlighting its potential in green chemistry and industrial applications (Niu et al., 2009).
Synthesis of Benzyl Esters
Benzyl esters can be synthesized using 2-benzyloxy-1-methylpyridinium triflate. This method allows for the creation of benzyl esters from various substrates, including amino acid and sugar derivatives, which can be important in the synthesis of complex organic molecules (Tummatorn et al., 2007).
Mechanism of Action
Target of Action
Benzyl 3-phenylpiperazine-1-carboxylate is a derivative of piperazine. Piperazine derivatives, such as Benzylpiperazine (BZP), have been shown to have a mixed mechanism of action, acting on the serotonergic and dopaminergic receptor systems . These receptor systems play crucial roles in mood regulation, reward, and motor function.
Mode of Action
The compound interacts with its targets in a similar fashion to MDMA . It has amphetamine-like actions on the serotonin reuptake transporter, which increase serotonin concentrations in the extracellular fluids surrounding the cell, thereby increasing activation .
Biochemical Pathways
The affected pathways primarily involve the serotonergic and dopaminergic systems. The increased activation of these systems can lead to downstream effects such as mood elevation, increased energy, and heightened alertness .
Result of Action
The molecular and cellular effects of the compound’s action are likely to be similar to those of BZP, given their structural similarity. BZP is known to have euphoriant and stimulant properties . Therefore, this compound might also produce similar effects.
properties
IUPAC Name |
benzyl 3-phenylpiperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-18(22-14-15-7-3-1-4-8-15)20-12-11-19-17(13-20)16-9-5-2-6-10-16/h1-10,17,19H,11-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFMXJIJBQZQHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587591 | |
Record name | Benzyl 3-phenylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30587591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
912763-24-7 | |
Record name | Benzyl 3-phenylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30587591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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